3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide
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Overview
Description
3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the thiophene and furan rings through various coupling reactions. Key steps may include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of α,β-unsaturated carbonyl compounds with hydroxylamine.
Introduction of the Thiophene Ring: This step may involve the use of thiophene-3-carboxaldehyde in a condensation reaction.
Coupling with the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide share structural similarities.
Furan Derivatives: Compounds such as furan-2-carboxamide are also similar.
Isoxazole Derivatives: Isoxazole-4-carboxamide derivatives are closely related.
Uniqueness
What sets 3,5-dimethyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)isoxazole-4-carboxamide apart is its combination of three different heterocyclic rings, which imparts unique chemical and biological properties. This structural diversity makes it a versatile compound for various applications.
Properties
IUPAC Name |
3,5-dimethyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-9-14(10(2)20-17-9)15(18)16-7-12-3-4-13(19-12)11-5-6-21-8-11/h3-6,8H,7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEUNOZEHHGSOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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